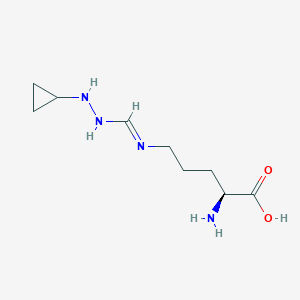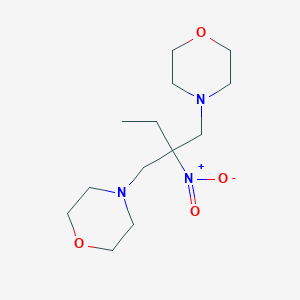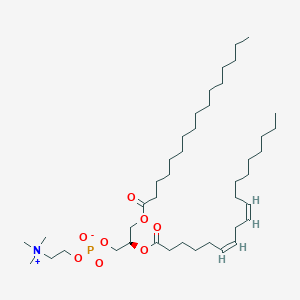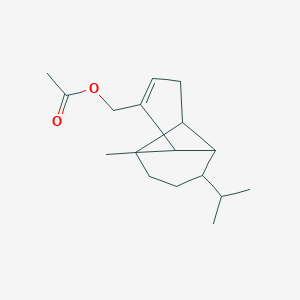
Piperazine-2-carboxylic acid dihydrochloride
Übersicht
Beschreibung
Piperazine-2-carboxylic acid dihydrochloride, also known as (±)-Piperazine-2-carboxylic acid dihydrochloride, is a chemical compound with the empirical formula C5H10N2O2 · 2HCl . It has a molecular weight of 203.07 . It is used as an intermediate for the synthesis of neuroactive compounds .
Synthesis Analysis
The synthesis of piperazine derivatives, including Piperazine-2-carboxylic acid dihydrochloride, has been a subject of research in recent years . Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Piperazine-2-carboxylic acid dihydrochloride consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a carboxylic acid group. The dihydrochloride indicates that there are two hydrochloride (HCl) groups associated with each molecule .Physical And Chemical Properties Analysis
Piperazine-2-carboxylic acid dihydrochloride is a white to yellow crystalline powder . It has a melting point of 265 °C (dec.) (lit.) . It is soluble in water .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Biologically Active Compounds
Piperazine-2-carboxylic acid dihydrochloride serves as a starting material for synthesizing differentially protected 2-(hydroxymethyl)piperazines. These compounds are essential in preparing biologically active substances and chemical scaffolds for combinatorial libraries (Gao & Renslo, 2007).
2. Kinetic Resolution in Biocatalysis
The compound is used in the kinetic resolution of racemic carboxamides, employing whole bacterial cells containing stereospecific amidases. This process yields (S)- and (R)-piperazine-2-carboxylic acid with high enantiomeric excess, demonstrating its significance in chiral chemistry (Eichhorn et al., 1997).
3. Intermediate for Synthesis
It is utilized in the synthesis of piperazinium-2-carboxylic acid dihydrochloride, a significant intermediate in producing other chemical entities. The synthesis involves several steps starting from ethylene diamine, showcasing its utility in complex chemical syntheses (Kutina et al., 1985).
4. Catalysis in Organic Reactions
Piperazine-2-carboxylic acid derivatives have been developed as highly enantioselective Lewis basic catalysts for hydrosilylation reactions. This indicates its potential application in asymmetric synthesis and organic reaction catalysis (Wang et al., 2006).
5. Synthesis of Piperazine Derivatives
It plays a role in synthesizing monoacylated piperazine derivatives under mild conditions, highlighting its applicability in creating diverse piperazine-based structures (Bandgar & Pandit, 2003).
6. Antimicrobial Activity Studies
Derivatives of piperazine-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties, showing its potential in developing new pharmaceutical agents (Patel et al., 2011).
Safety And Hazards
Piperazine-2-carboxylic acid dihydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
piperazine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSDZBQLMGKPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928174 | |
| Record name | Piperazine-2-carboxylic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-2-carboxylic acid dihydrochloride | |
CAS RN |
133525-05-0, 3022-15-9 | |
| Record name | Piperazine-2-carboxylic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperazine-2-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)


![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)






